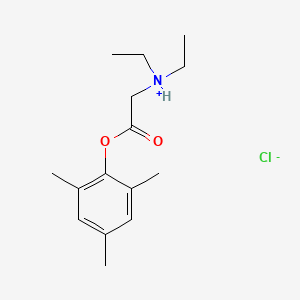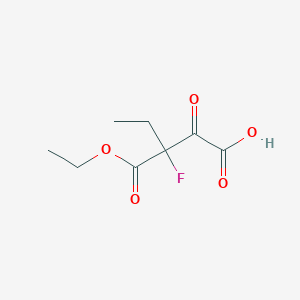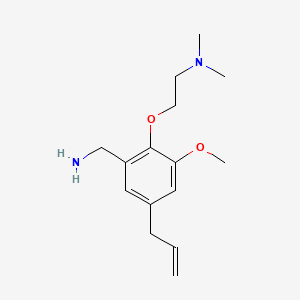
2,3-Dichloropropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloropropyl acrylate is an organic compound with the molecular formula C6H8Cl2O2. It is characterized by the presence of two chlorine atoms and an acrylate group in its chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl acrylate typically involves the reaction of 2,3-dichloropropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:
2,3-Dichloropropanol+Acryloyl chloride→2,3-Dichloropropyl acrylate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloropropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Major Products:
Substitution Reactions: Products include substituted derivatives such as 2,3-diaminopropyl acrylate.
Polymerization: The major product is poly(this compound), which can be used in various applications.
Aplicaciones Científicas De Investigación
2,3-Dichloropropyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and sealants due to their chemical resistance and mechanical properties.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloropropyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution reactions. The acrylate group allows for radical polymerization, forming polymers with desirable properties .
Comparación Con Compuestos Similares
- 2-Chloropropyl acrylate
- 3-Chloropropyl acrylate
- 2,3-Dibromopropyl acrylate
Comparison: 2,3-Dichloropropyl acrylate is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to mono-chlorinated analogs. This increased reactivity makes it a valuable monomer for the synthesis of polymers with specific properties .
Propiedades
Número CAS |
24910-84-7 |
|---|---|
Fórmula molecular |
C6H8Cl2O2 |
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
2,3-dichloropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 |
Clave InChI |
VNBVMEJAPNHJSI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC(CCl)Cl |
Números CAS relacionados |
61879-15-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


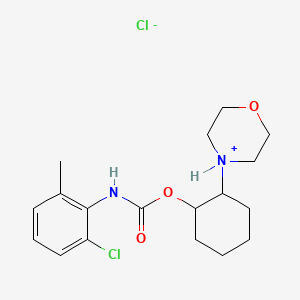
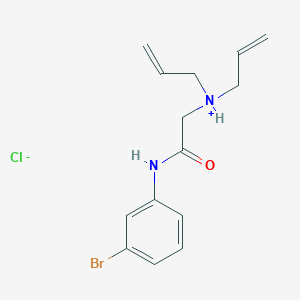

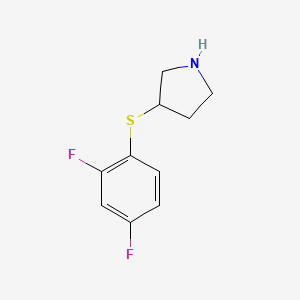
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
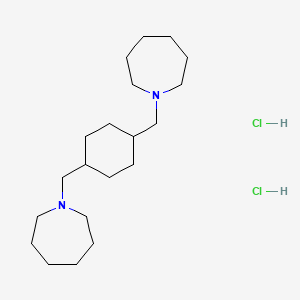
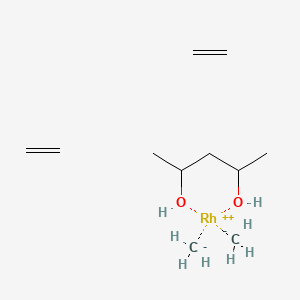
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
